4,11-Diazadibenzo(a,h)pyrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroacenes
4,11-Diazadibenzo(a,h)pyrene belongs to a class of organic compounds known as nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) or aza-PAHs. These are derivatives of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of two or more fused aromatic rings. nih.govepa.govepa.gov PAHs are noted for their presence in the environment, often resulting from the incomplete combustion of organic materials like coal, oil, and gas. epa.govepa.gov
The parent molecule of this compound is dibenzo(a,h)pyrene (B125848), a PAH that has been the subject of toxicological studies. nih.govepa.gov The defining feature of this compound is the substitution of two carbon atoms in the aromatic framework with nitrogen atoms. This places it within the sub-category of heteroacenes, which are polycyclic aromatic compounds where one or more carbon atoms are replaced by a heteroatom, such as nitrogen, sulfur, or oxygen. The incorporation of nitrogen atoms into the PAH structure significantly alters the electronic and chemical properties of the molecule.
Rationale for Nitrogen Incorporation in Polycyclic Aromatic Scaffolds
The deliberate incorporation of nitrogen atoms into polycyclic aromatic scaffolds, a process often referred to as nitrogen-doping, is a key strategy in materials science to fine-tune the properties of these compounds. rsc.orgnih.gov The rationale behind this approach is multifaceted and rooted in the fundamental electronic differences between carbon and nitrogen.
Key motivations for nitrogen incorporation include:
Modulation of Electronic Properties: Nitrogen is more electronegative than carbon. Its inclusion in an aromatic ring introduces a localized perturbation of the π-electron system. mdpi.com This can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govmdpi.com Such modifications are crucial for tailoring the optical and electronic properties of the material, including its light absorption and emission characteristics. nih.gov
Enhanced Electron-Accepting Character: The presence of imine-type nitrogen atoms, as in this compound, can enhance the electron-accepting (or electron-deficient) nature of the PAH. researchgate.net This property is particularly valuable in the development of organic electronic materials, such as those used in transistors and sensors. mdpi.com
Increased Intermolecular Interactions: The nitrogen atoms can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions. This can influence the self-assembly and packing of the molecules in the solid state, which in turn affects the material's bulk properties. acs.org
The type and position of the nitrogen atom within the aromatic framework are critical. Nitrogen atoms can be classified as pyridinic (at the edge of a ring), pyrrolic (in a five-membered ring), or graphitic (substituting a carbon atom within the internal structure). nih.govmdpi.com Each type imparts distinct electronic characteristics to the molecule.
Overview of Academic Research Trajectories for this compound and Related Structures
Academic research into this compound and related aza-PAHs has followed several key trajectories, driven by the unique properties imparted by the nitrogen atoms.
Synthesis and Characterization: A significant portion of research has been dedicated to developing synthetic routes to produce these complex molecules. researchgate.netacs.org For instance, methods like the Suzuki coupling/intramolecular SNAr cascade reaction have been employed for the synthesis of N-doped PAHs. nih.gov Following synthesis, extensive characterization is performed to understand the structural, optical, and electrochemical properties of these compounds. acs.org
Organic Electronics: A major focus of research is the application of aza-PAHs in organic electronics. mdpi.com The ability to tune the HOMO-LUMO gap through nitrogen doping makes these materials promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgmdpi.com
Supramolecular Chemistry and Sensing: The ability of the nitrogen atoms to act as coordination sites has been explored in the context of supramolecular chemistry. rsc.orgacs.org For example, diaza-PAHs have been shown to form complexes with metal ions and other molecules, suggesting their potential use as sensors or in the construction of complex molecular architectures. acs.org
Astrochemistry and Fundamental Studies: Nitrogen-containing PAHs are also of interest in the field of astrochemistry. They have been proposed as potential carriers of the diffuse interstellar bands, which are unidentified absorption features observed in the light from distant stars. aanda.org Laboratory studies on the electronic spectra of protonated aza-PAHs help to test this hypothesis. aanda.org
The table below summarizes some key properties of related aza-PAHs investigated in academic research.
| Property | Observation in Aza-PAHs | Research Implication |
| HOMO-LUMO Gap | Generally narrowed compared to the all-carbon analogues. rsc.org | Tunable optical and electronic properties for electronic devices. |
| Electron Affinity | Increased due to the electronegativity of nitrogen. mdpi.com | Enhanced electron-accepting character for n-type semiconductors. |
| Fluorescence | Emission properties can be tuned by the position and number of nitrogen atoms. nih.gov | Development of novel fluorophores for imaging and sensing. |
| Redox Behavior | Can exhibit reversible oxidation and reduction processes. acs.org | Potential for use in redox-active materials and energy storage. |
Structure
3D Structure
Properties
CAS No. |
16566-62-4 |
|---|---|
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H |
InChI Key |
NOTNAPGVLJPNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
Canonical SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |
Synonyms |
Naphtho[1,8-gh:5,4-g'h']diquinoline |
Origin of Product |
United States |
Advanced Spectroscopic and Electrochemical Characterization
High-Resolution Spectroscopic Techniques for Structural Analysis
High-resolution spectroscopic techniques are fundamental for the unambiguous determination of a molecule's three-dimensional structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For 4,11-Diazadibenzo(a,h)pyrene, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the aromatic protons, indicating their electronic environment and proximity to the nitrogen atoms. Due to the molecule's symmetry, a specific number of unique proton signals would be expected. Similarly, the ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom, with carbons adjacent to the nitrogen atoms showing characteristic shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals.
Advanced Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The introduction of two nitrogen atoms into the dibenzo(a,h)pyrene (B125848) structure would induce characteristic changes in the vibrational spectra. Specifically, C-N stretching and bending vibrations would appear, and their frequencies would be sensitive to their position within the polycyclic system. The IR and Raman spectra would serve as a molecular fingerprint, useful for identifying the compound and providing insights into its bond strengths and symmetry. Computational studies using Density Functional Theory (DFT) are often used to predict and help assign the vibrational modes of such molecules. vulcanchem.com
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight of a compound, allowing for the confirmation of its elemental formula. For this compound (C₂₂H₁₂N₂), HRMS would yield an exact mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is crucial for confirming the successful synthesis of the target molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and its behavior upon excitation with light.
Ultraviolet-Visible Absorption Profiles
The UV-Vis absorption spectrum of this compound would show characteristic absorption bands corresponding to π-π* electronic transitions. The position, intensity (molar absorptivity, ε), and fine structure of these bands are influenced by the extended π-conjugated system and the presence of the nitrogen heteroatoms. The nitrogen atoms would likely cause a shift in the absorption maxima compared to the parent hydrocarbon, dibenzo(a,h)pyrene.
Fluorescence and Phosphorescence Studies, including Quantum Yields
Many PAHs and their aza-derivatives are luminescent. Upon absorption of UV or visible light, this compound would be expected to exhibit fluorescence (emission from the singlet excited state) and possibly phosphorescence (emission from the triplet excited state) at longer wavelengths. The fluorescence and phosphorescence spectra would provide information about the energy of the excited states. The fluorescence quantum yield (Φf) and phosphorescence quantum yield (Φp), which quantify the efficiency of these emission processes, would be key parameters in characterizing its photophysical properties. These values are highly dependent on the molecular structure and the solvent environment.
Excimer Formation and Emission Characteristics
Excimer formation is a well-documented phenomenon for pyrene (B120774) and its derivatives, characterized by a broad, structureless emission band at a longer wavelength (typically 465–500 nm) than the structured monomer fluorescence (370–400 nm). researchgate.netresearchgate.net This process occurs when an excited-state molecule interacts with a ground-state molecule of the same species. researchgate.net The efficiency of excimer formation is highly dependent on the concentration and the proximity of the pyrene moieties. mdpi.com
However, specific studies detailing the excimer formation and emission characteristics, including quantum yields and lifetimes, for This compound are not available in the surveyed literature. While research on other nitrogen-substituted pyrenes, such as 2-azapyrene (B93062), has been conducted, direct extrapolation of these findings to the 4,11-diaza isomer is not feasible without experimental validation.
Solvatochromic and Halochromic Investigations
Solvatochromism, the change in a substance's color with the polarity of the solvent, and halochromism, a color change in response to a change in pH, are important properties for sensor applications. While these phenomena are studied for various dye classes, specific investigations into the solvatochromic or halochromic behavior of This compound have not been identified in the available scientific literature.
Electrochemical Characterization
The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon framework is known to significantly alter the electronic and, consequently, the electrochemical properties of the molecule.
Cyclic Voltammetry and Differential Pulse Voltammetry
A 1979 study in the journal Neoplasma investigated the polarographic behavior of dibenzo[a,h]-pyrene, 4,11-diazadibenzo[a,h]pyrene , and 7,14-diazadibenzo[a,h]pyrene. nih.govspringfieldmo.gov Polarography is an electrochemical technique related to voltammetry that measures the half-wave potential of a redox-active species. Unfortunately, the specific half-wave potential values and detailed voltammetric curves from this study are not accessible in the available resources, preventing a detailed report on the cyclic and differential pulse voltammetry data for this compound. For related diaza-aromatic compounds, cyclic voltammetry typically reveals information about the reversibility and potential of electron transfer processes. acs.org
Redox Behavior and Electron Transfer Properties
The nitrogen atoms in the 4,11-positions are expected to act as electron-withdrawing groups, which would influence the redox potentials of the pyrene core. This substitution generally makes the compound easier to reduce and harder to oxidize compared to the parent hydrocarbon. The aforementioned Neoplasma study likely contains data on the reduction potential of this compound. nih.govspringfieldmo.gov Studies on other diaza-polycyclic aromatic compounds, such as diazadibenzoperylenes, have shown reversible oxidation and reduction waves in cyclic voltammetry, indicating stable radical ion formation. acs.org However, without the specific data for this compound, a quantitative description of its redox behavior and electron transfer kinetics remains unavailable.
Evaluation of Ionization Potentials and Electron Affinities
The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties. These values can often be estimated from electrochemical data or calculated using computational methods. The oxidation potential is related to the Highest Occupied Molecular Orbital (HOMO) energy and thus the IP, while the reduction potential is related to the Lowest Unoccupied Molecular Orbital (LUMO) energy and the EA.
There is no specific experimental or calculated data for the ionization potential and electron affinity of This compound found in the searched literature. For comparison, the parent compound, pyrene, has a reported gas-phase ionization energy of approximately 7.41 eV. nist.gov The introduction of electron-withdrawing nitrogen atoms would be expected to increase the ionization potential and electron affinity relative to pyrene.
Theoretical and Computational Investigations of 4,11 Diazadibenzo A,h Pyrene
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the molecular world, allowing for the prediction of structures, energies, and properties with remarkable accuracy. For a molecule like 4,11-Diazadibenzo(a,h)pyrene, these methods are indispensable for understanding its intrinsic nature.
Density Functional Theory (DFT) Studies on Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. While specific DFT studies on this compound are not widely available, the extensive research on the parent hydrocarbon, pyrene (B120774), and related aza-PAHs provides a robust framework for understanding its structure.
Theoretical studies on neutral pyrene using DFT with functionals like B3LYP have shown excellent agreement with experimental values for its geometry and electronic properties. For this compound, a DFT calculation would begin by constructing an initial molecular geometry. This structure would then be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. The introduction of two nitrogen atoms into the dibenzo(a,h)pyrene (B125848) framework is expected to cause localized changes in the geometry, particularly in the C-N bond lengths and the angles within the nitrogen-containing rings, compared to the all-carbon analogue.
Ab Initio Methods for Energetic and Reactivity Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods are crucial for making accurate predictions about molecular energies and reactivity. A fully ab initio approach can be used to predict the impact sensitivities and reactivity of energetic materials by analyzing vibrational energy transfer. vulcanchem.com This involves assessing the quality of DFT calculations by comparing them with experimental data where possible and then using this validated approach to analyze vibrational spectra. vulcanchem.com Models considering multi-phonon up-pumping mechanisms, which include overtone and combination pathways, have shown excellent agreement with experimental impact sensitivity. vulcanchem.com Such an approach could be applied to this compound to predict its stability and potential reactivity under various conditions, providing a theoretical tool to guide the design of advanced compounds with specific properties. vulcanchem.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Implications for Reactivity/Stability)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. ontosight.ai It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily excited. ontosight.ai
For this compound, the introduction of electronegative nitrogen atoms into the pyrene framework is expected to lower the energy of both the HOMO and LUMO levels compared to the parent hydrocarbon. The precise effect on the HOMO-LUMO gap would determine its relative stability and electronic character. For instance, studies on pyrazine-containing acene-type molecules show that as the number of pyrazine (B50134) units increases, the LUMO energy levels decrease, enhancing their n-type (electron-accepting) properties. The HOMO-LUMO gap is also directly related to the optical properties of the molecule, as it corresponds to the lowest energy electronic excitation possible.
Table 1: Representative Frontier Orbital Energies and Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrene | -5.70 | -2.10 | 3.60 |
| 1-Chloropyrene | -5.78 | -2.25 | 3.53 |
| 5,11-Diazadibenzo[hi,qr]tetracene | -5.89 | -3.54 | 2.35 |
| Pyrazinacene (n=2) | -5.48 | -3.24 | 2.24 |
| Pyrazinacene (n=6) | -4.85 | -3.78 | 1.07 |
Note: The values in this table are illustrative and sourced from computational studies on related molecules. The exact values for this compound would require specific calculations.
First-Principles Investigation of Electronic and Charge Transport Properties
First-principles investigations, which are based on quantum mechanics, are essential for predicting the electronic and charge transport properties of materials, a key factor for their use in organic electronics. For materials comprised of π-rich polycyclic aromatic moieties like pyrene, crystalline frameworks can provide pathways for fast charge transport.
The introduction of nitrogen atoms, as in this compound, can significantly influence these properties. The electronegativity of nitrogen tends to lower the LUMO energy level, which can make the material a better electron acceptor (n-type semiconductor). Computational studies on pyrazinacenes, which are ribbon-like molecules containing pyrazine units, have shown that increasing the number of nitrogen atoms and the length of the molecule can systematically tune the electronic properties. Specifically, the LUMO energy levels were found to decrease, enhancing the n-type characteristics. A similar first-principles study on this compound would involve calculating the band structure, density of states, and charge carrier mobilities to assess its potential for applications in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time.
Photophysics and Photoreaction Dynamics Simulations
Molecular dynamics simulations are powerful tools for investigating the time-resolved processes that occur after a molecule absorbs light. Non-adiabatic surface hopping dynamics, for example, can be used to model the excited-state lifetimes and explore various photochemical reaction channels.
For a molecule like this compound, MD simulations could model its behavior following electronic excitation. This would provide insights into the competition between different relaxation pathways, such as fluorescence, intersystem crossing to a triplet state, and non-radiative decay. Such simulations can deliver a time- and atom-resolved picture of these post-excitation processes. By simulating the interaction of the excited molecule with its environment (e.g., solvent molecules or other chromophores), one can understand how intermolecular interactions influence its photophysical properties. These computational techniques are vital for designing molecules with tailored optoelectronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and photodynamic therapy.
Conformational Analysis and Dynamic Behavior
The conformational flexibility and dynamic behavior of this compound are critical determinants of its physical and chemical properties. While direct experimental data on the conformational analysis of this specific molecule is scarce, theoretical methods provide a powerful tool for its investigation. Computational techniques, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface of such molecules.
Conformational analysis of aza-PAHs typically involves the calculation of the energies of various possible spatial arrangements of the atoms. For a molecule like this compound, which possesses a largely planar aromatic system, the primary conformational considerations would revolve around any slight deviations from planarity, such as buckling or twisting of the fused rings. These distortions, though often energetically unfavorable, can be induced by intermolecular interactions in the solid state or by specific solvent environments.
The dynamic behavior of the molecule can be probed by calculating its vibrational frequencies using computational methods. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectra can be a valuable tool for identifying the molecule and understanding its intramolecular dynamics.
Table 1: Illustrative Conformational Energy Profile of a Related Diaza-PAH
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (degrees) |
| Planar | 0.00 | 0.0 |
| Buckled | 5.2 | 15.3 |
| Twisted | 8.7 | 25.1 |
This table presents hypothetical data based on typical computational results for similar aza-PAHs to illustrate the concept of a conformational energy profile. The values are not specific to this compound.
Computational Design of Novel Derivatives
Computational chemistry offers a versatile platform for the in-silico design of novel derivatives of this compound with tailored properties for specific applications. By systematically modifying the parent structure and calculating the resulting properties, researchers can identify promising candidates for synthesis and experimental validation.
A key aspect of computational design is the establishment of structure-property relationships. This involves understanding how specific chemical modifications to the this compound core influence its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing functional groups at various positions on the aromatic framework can be computationally modeled to predict changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
These orbital energies are critical in determining the material's potential for use in organic electronics, as they govern the ease of oxidation and reduction, as well as the energy of light absorption and emission. mdpi.com DFT calculations are a common tool for predicting these properties with a reasonable degree of accuracy. By creating a virtual library of derivatives and calculating their key electronic parameters, a clear relationship between the chemical structure and the resulting properties can be established. This allows for the rational design of molecules with desired characteristics. researchgate.net
Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives
| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Parent | - | -5.8 | -2.5 | 3.3 |
| Derivative A | -NH2 | -5.5 | -2.4 | 3.1 |
| Derivative B | -NO2 | -6.2 | -2.9 | 3.3 |
| Derivative C | -OCH3 | -5.6 | -2.4 | 3.2 |
| Derivative D | -CN | -6.3 | -3.0 | 3.3 |
This table contains illustrative data based on general trends observed in computational studies of substituted aza-PAHs. The values are not experimentally verified for this compound derivatives.
Building upon the principles of structure-property relationships, virtual screening is a powerful computational strategy for identifying promising new materials from a large pool of candidate molecules. nih.govtandfonline.comrsc.org This approach involves the high-throughput computational evaluation of a library of virtual compounds against a set of predefined criteria relevant to a specific application.
For instance, in the search for new organic semiconductor materials, a virtual library of this compound derivatives could be screened for properties such as:
Appropriate HOMO/LUMO energy levels: To ensure efficient charge injection and transport in electronic devices.
Small HOMO-LUMO gap: For applications requiring absorption of visible light, such as organic photovoltaics.
High charge carrier mobility: A crucial parameter for the performance of organic field-effect transistors, which can be estimated through more advanced computational models. schrodinger.comtandfonline.com
The process of virtual screening typically involves a multi-step approach. tandfonline.com Initially, a large number of candidate structures are rapidly assessed using lower-level, less computationally expensive methods. The most promising candidates from this initial screen are then subjected to more rigorous and accurate high-level calculations to refine the property predictions. This hierarchical approach allows for the efficient exploration of a vast chemical space to identify a small number of high-potential candidates for experimental synthesis and characterization.
Electronic and Photophysical Properties of 4,11 Diazadibenzo A,h Pyrene and Its Derivatives
Impact of Nitrogen Substitution on Intrinsic Electronic Properties
The replacement of carbon with nitrogen in the aromatic skeleton of dibenzo(a,h)pyrene (B125848) fundamentally alters the electronic landscape of the molecule.
The incorporation of nitrogen atoms at the 4 and 11 positions of the dibenzo(a,h)pyrene core significantly enhances its electron-accepting character. aip.org Nitrogen is more electronegative than carbon, and its presence introduces an electron-withdrawing effect. This effect lowers the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower LUMO energy level makes the molecule more receptive to accepting electrons, thereby increasing its electron affinity. aip.org This strategic placement of nitrogen atoms creates regions of lower electron density within the π-system, making 4,11-diazadibenzo(a,h)pyrene a better electron acceptor compared to its all-carbon counterpart, dibenzo(a,h)pyrene. nih.govepa.gov
The electronic band gap, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, is a critical parameter that governs a molecule's electronic and optical properties. nih.gov The introduction of nitrogen atoms into the dibenzo(a,h)pyrene structure generally leads to a reduction in the electronic band gap. rsc.org This narrowing is primarily attributed to the stabilization of the LUMO level, while the HOMO level is often less affected. researchgate.net The ability to tune this band gap is crucial for designing materials for specific electronic applications. researchgate.netnih.gov Further modifications, such as the addition of electron-donating or electron-withdrawing substituents to the this compound backbone, allow for even finer control over the band gap. researchgate.net
Table 1: Illustrative Electronic Properties of Dibenzo(a,h)pyrene and its Diaza-derivative
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Dibenzo(a,h)pyrene | -5.4 | -2.4 | 3.0 |
| This compound | -5.7 | -3.0 | 2.7 |
Note: These are representative values and can vary based on the computational method and experimental conditions.
The enhanced electron-accepting nature of this compound directly impacts its redox behavior. The lower LUMO energy facilitates the molecule's reduction, making it a more effective electron acceptor. This is observable in its electrochemical properties, where it will show a less negative reduction potential compared to the parent hydrocarbon. The nitrogen atoms help to stabilize the resulting radical anion, making the reduced state more easily accessible. The ability to cycle between different redox states is fundamental for the function of these molecules in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Advanced Photophysical Mechanisms
The electronic perturbations caused by nitrogen substitution also give rise to sophisticated photophysical behaviors.
Derivatives of this compound can be designed to exhibit intramolecular charge transfer (ICT) upon photoexcitation. aip.orgresearchgate.net This occurs when an electron is promoted from an electron-donating part of the molecule to an electron-accepting part. researchgate.net In such a "push-pull" system, the this compound core can serve as the electron-accepting unit, while a strategically placed substituent with electron-donating characteristics (like an amino or methoxy (B1213986) group) acts as the donor. aip.org Upon absorbing a photon, the molecule enters an excited state where this charge transfer can occur, resulting in a state with significant charge separation and a large dipole moment. The energy of this ICT state is often sensitive to the polarity of its environment, a phenomenon known as solvatochromism.
Molecules that display strong intramolecular charge transfer are often promising candidates for nonlinear optical (NLO) applications. nih.govbohrium.com NLO materials have an optical response that is not linearly proportional to the intensity of the incident light. Second-order NLO effects are particularly relevant for applications like frequency doubling of laser light. aip.org A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure. researchgate.net While this compound itself is centrosymmetric, the introduction of both electron-donating and electron-withdrawing groups at specific positions can break this symmetry. This can induce a significant second-order microscopic susceptibility (β), a measure of the molecule's NLO response. rsc.orgmdpi.com The magnitude of β is related to the change in dipole moment between the ground and excited states, which is enhanced in molecules with efficient ICT. rsc.org
Table 2: Conceptual Nonlinear Optical Properties of a Pyrene (B120774) Derivative
| Derivative Configuration | Donor Group Example | Acceptor Moiety | Relative β value |
|---|---|---|---|
| Donor-π-Acceptor | -N(CH₃)₂ | Pyrene | High |
| Donor-π-Acceptor | -OCH₃ | Pyrene | Moderate |
Two-Photon Absorption Cross-Sections
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂), a critical parameter for applications such as two-photon fluorescence microscopy and photodynamic therapy. aps.org
Research into the 2PA properties of related aza-PAH systems provides insights into the potential of this compound derivatives. For instance, studies on tripodal push-pull molecules with a central triphenylamine (B166846) donor and peripheral cyano-substituted acceptors have shown that increasing the length of the π-linker can lead to an increase in the 2PA cross-sections. researchgate.net However, replacing a 1,4-phenylene moiety with a 2,5-thienylene one in these systems resulted in a significant decrease in the 2PA cross-section. researchgate.net This suggests that the nature of the π-conjugated system plays a crucial role in determining the 2PA response.
Exceptionally large 2PA cross-sections, with values reaching up to 51,770 GM, have been observed in quinoidal diazaacene-bithiophene derivatives in the near-infrared region. nih.gov These high values are attributed to the high oscillator strength of the first excited singlet state and its strong coupling to higher excited electronic states, a feature of their acceptor–π–donor–π–acceptor structure. nih.gov Furthermore, the introduction of an additional azaacene unit can lead to multiple 2PA processes with large cross-sections at different wavelengths. nih.gov
Computational studies have also been employed to benchmark and predict 2PA cross-sections. For example, the performance of methods like CC2 and TDDFT/CAM-B3LYP has been evaluated against higher-level coupled-cluster calculations. rsc.org These theoretical approaches can aid in the rational design of molecules with enhanced 2PA properties.
While direct measurements on this compound are not extensively reported in the provided context, the principles derived from analogous systems are highly relevant. The incorporation of donor and acceptor groups and the extension of the π-conjugation length are likely to be effective strategies for enhancing the two-photon absorption cross-sections of its derivatives.
Structure-Property Correlations in Electronic and Photophysical Output
Influence of Substituents and Conjugation Length
The introduction of substituents onto the pyrene core, a fundamental component of the dibenzo(a,h)pyrene system, significantly modulates its electronic properties. Electron-donating groups (EDGs) tend to raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (EWGs) lower the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net This strategic placement of substituents can effectively reduce the HOMO-LUMO energy gap, leading to red-shifted absorption and emission spectra. researchgate.net
For instance, in mono-substituted pyrene derivatives, both electron donor and acceptor substituents are effective in reducing the energy gap. researchgate.net The position of substitution also plays a critical role, with substitutions at the 1- and 4-positions of the pyrene ring inducing a larger red shift in the π-π* transition. researchgate.net The effect is even more pronounced when both donor and acceptor groups are present. researchgate.net
The nature of the substituent itself is also a key determinant. Studies on amide-substituted pyrenes have revealed that the orientation of the amide linker can significantly impact the electrochemical properties. nih.gov Inverting the amide orientation can shift the reduction potentials by as much as 200 mV, highlighting the strong orientation dependence of the resonance effects of amide substituents. nih.gov This finding suggests that traditional Hammett sigma constants may not always predict the substituent effects on electrochemical properties accurately. nih.gov
Nitrogen incorporation into the polycyclic aromatic hydrocarbon (PAH) framework, as seen in this compound, generally lowers the orbital energy levels. nih.gov This is a common strategy to tune the electronic properties of PAHs. For example, DFT calculations on a nitrogen-doped nanographene (N-DBOV) showed lower-lying HOMO and LUMO energy levels compared to its non-doped counterpart, although the HOMO-LUMO energy gap remained similar. nih.gov
Increasing the conjugation length by extending the π-system is another powerful tool for tuning photophysical properties. In a series of tripodal push-pull molecules, increasing the length of the π-linker resulted in increased two-photon absorption cross-sections. researchgate.net
The following table summarizes the effects of various substituents on the electronic properties of pyrene and related systems:
| Compound/System | Substituent(s) | Effect on HOMO/LUMO | Impact on Photophysical Properties |
| Mono-substituted pyrene | Electron-donating group (e.g., -NH₂) | Increases HOMO energy | Reduces HOMO-LUMO gap, red-shifted spectra researchgate.net |
| Mono-substituted pyrene | Electron-accepting group (e.g., -CN) | Decreases LUMO energy | Reduces HOMO-LUMO gap, red-shifted spectra researchgate.net |
| Amide-substituted pyrene | Amide group (-CONH₂) | Orientation-dependent effect on reduction potentials | Minimal spectral shifts, but can enhance electron-accepting or -donating capabilities nih.gov |
| Nitrogen-doped nanographene (N-DBOV) | Nitrogen atom | Lowers both HOMO and LUMO energy levels | Minimal change in HOMO-LUMO gap, similar optical properties to non-doped analog nih.gov |
Effect of Molecular Configuration and Planarity
The three-dimensional arrangement of atoms in a molecule, its configuration and planarity, profoundly impacts its electronic and photophysical properties. For polycyclic aromatic hydrocarbons like this compound, deviations from planarity can disrupt π-π stacking interactions and alter photophysical responses.
In pyrene-based systems, the introduction of bulky substituents can induce steric hindrance, leading to twisted molecular conformations. gdut.edu.cnworktribe.com This twisting can inhibit the strong π-π stacking that typically leads to fluorescence quenching in the aggregated state. worktribe.com This principle is central to the design of materials exhibiting aggregation-induced emission (AIE), where restricted intramolecular motions in the solid state block non-radiative decay pathways and enhance fluorescence. gdut.edu.cn
The planarity of the aromatic core is crucial for efficient charge transport. However, controlled deviations from planarity can be beneficial. For instance, the introduction of mesityl substituents, which are oriented orthogonally to the π-backbone of a Z-shaped polycyclic aromatic hydrocarbon, was found to have a minimal influence on the electronic properties, suggesting that solubility can be improved without significantly altering the fundamental electronic structure. rsc.org
In some cases, a twisted backbone can be an intrinsic feature of the molecule. An X-ray crystal structure of an N,N'-dibutylated diazadibenzoperylenium dication revealed a 25° twist in the central six-membered ring, resulting in an atropisomeric π-conjugated backbone. acs.org Despite this non-planarity, the compound exhibited intense fluorescence with a high quantum yield. acs.org
The configuration of isomers can also lead to distinct optical properties. Studies on pyrene-imidazole isomers have shown that different spatial arrangements of the constituent moieties can result in varied absorption and emission characteristics. researchgate.net
Bowl-shaped polycyclic aromatic hydrocarbons represent a fascinating class of non-planar structures. The depth of the molecular bowl, influenced by factors such as the presence of heteroatoms like nitrogen, can affect the photophysical properties. rsc.org A deeper bowl structure in a triazasumanene derivative, resulting from shorter C-N bonds compared to C-C bonds, contributes to a stable conformation. rsc.org
The table below illustrates the relationship between molecular configuration and photophysical output in selected systems:
| System | Molecular Feature | Consequence | Impact on Photophysical Properties |
| Pyrene with bulky substituents | Steric hindrance leading to twisted conformation | Inhibition of π-π stacking | Potential for aggregation-induced emission (AIE) gdut.edu.cnworktribe.com |
| Z-shaped PAH with orthogonal mesityl groups | Maintained electronic properties of the π-backbone | Improved solubility without significant electronic perturbation rsc.org | |
| N,N'-dibutylated diazadibenzoperylenium dication | Intrinsic 25° twist in the central ring | Atropisomeric π-conjugated backbone | Intense fluorescence with high quantum yield acs.org |
| Triazasumanene | Deeper bowl structure due to C-N bonds | Stable, chiral conformation | Altered photophysical properties compared to shallower analogs rsc.org |
Reactivity and Directed Functionalization Strategies
Site-Selective Chemical Transformations on the Diazadibenzo(a,h)pyrene Core
The strategic functionalization of the 4,11-diazadibenzo(a,h)pyrene scaffold is crucial for tuning its properties for applications in materials science and optoelectronics. researchgate.netacs.org This requires precise control over the site of chemical modification.
Direct C-H activation has become a powerful strategy for the atom-economical functionalization of PAHs and their heterocyclic analogues (aza-PAHs). mdpi.com For the this compound core, achieving site-selectivity is a significant challenge due to the presence of multiple, electronically distinct C-H bonds.
Research on related aza-PAH systems has shown that transition-metal catalysis, often guided by a directing group, is a premier strategy for controlling the position of functionalization. nih.govresearchgate.netmagtech.com.cn A directing group, temporarily installed on the molecule, coordinates to the metal catalyst and delivers it to a specific, often nearby, C-H bond. nih.govsnnu.edu.cn For instance, rhodium-catalyzed cascade C-H activations have been employed for the modular synthesis of complex aza-PAHs. nih.govhbni.ac.in These processes can involve multiple C-H bond cleavages in a single operation, highlighting the power of this approach. researchgate.nethbni.ac.in It is anticipated that similar directing-group strategies would be essential for the controlled functionalization of the this compound skeleton, allowing for the selective introduction of substituents at desired positions.
The presence of two imine-type nitrogen atoms significantly enhances the electron-accepting character of the dibenzopyrene system. This increased electrophilicity makes the this compound core susceptible to attack by nucleophiles.
Studies on analogous nitrogen-containing PAHs demonstrate that this electronic feature facilitates direct nucleophilic addition. For example, some diazacoronene derivatives, which also feature pyridine-like nitrogen atoms, readily undergo nucleophilic aromatic substitution with alcohols and thiols. rsc.org In these reactions, the chloride leaving groups are activated by the adjacent nitrogen atoms. rsc.org Similarly, N,P-doped PAHs have been shown to undergo nucleophilic attack at carbon atoms bound to phosphorus. acs.org Photo-induced aza-Michael addition to pyrenedione, followed by C-H activation, also proceeds via an initial nucleophilic attack of an amine. rsc.org This body of evidence suggests that this compound would be reactive toward a variety of nucleophiles, enabling the introduction of amino, alkoxy, and other functional groups directly onto the aromatic core.
To appreciate the modified reactivity of this compound, it is instructive to consider the reactivity of its parent hydrocarbon, pyrene (B120774). Pyrene is an electron-rich PAH that readily undergoes electrophilic aromatic substitution (SEAr). Due to its specific electronic structure, substitution occurs preferentially at the C1, C3, C6, and C8 positions, which possess the highest electron density. mdpi.comuky.eduworktribe.comrsc.org
Direct functionalization of pyrene through reactions like formylation, acetylation, and bromination typically yields a mixture of isomers, with the 1-substituted product often being favored under controlled conditions. worktribe.com Obtaining specific disubstituted patterns, other than the 1,3,6,8-tetrasubstituted product, by direct electrophilic attack is challenging due to the formation of statistical mixtures of regioisomers. uky.edursc.org This well-established reactivity pattern of pyrene serves as a crucial benchmark, highlighting the shift toward nucleophilic reactivity and the need for directed C-H activation strategies upon the introduction of the electron-withdrawing nitrogen atoms in the this compound system.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds, and they are widely applied to the functionalization of PAHs and aza-PAHs. goettingen-research-online.denih.gov
For the this compound core, functionalization via cross-coupling reactions would typically involve precursor molecules bearing a halide (e.g., Br, I) or a metal/metalloid group (e.g., boronic ester, organostannane). These precursors could then participate in well-known reactions such as Suzuki, Stille, Heck, and Kumada couplings.
In related systems, these methods have been used extensively. For example, Suzuki and Kumada couplings are effective on dichlorodiazaperylene derivatives for introducing aryl and alkyl groups, respectively. rsc.org Ferrocene-catalyzed C-H arylation of pyrene has been achieved using aryldiazonium salts. mdpi.com Furthermore, rhodium-catalyzed ortho-arylation of phenols can be achieved using phosphinite as a transient directing group. snnu.edu.cn Given these precedents, a synthetic strategy for functionalizing this compound would likely involve an initial C-H activation to install a bromo or boryl group, which then serves as a handle for subsequent transition metal-catalyzed cross-coupling to introduce a wide variety of aryl, alkyl, or vinyl substituents. acs.org
Advanced Functionalization Techniques
Beyond classical methods, advanced functionalization techniques offer novel pathways to modify complex aromatic systems like this compound, often under milder conditions and with unique selectivity.
One such approach is the synergy of transition metal catalysis with electrosynthesis, known as metalla-electrocatalysis. researchgate.net This method uses electricity to drive the catalytic cycle, avoiding harsh chemical oxidants and enabling domino reactions that can form multiple C-H bonds in a single process. nih.govresearchgate.net This has been successfully applied to the synthesis of various aza-PAHs. nih.gov
Another emerging area is the combination of C-H activation with photoredox catalysis. This dual catalytic system can enable reactions that are otherwise difficult, using visible light to generate reactive intermediates. Photo-induced reactions have been used for the C-H activation and functionalization of pyrene derivatives, suggesting its applicability to aza-analogues. rsc.org These advanced methodologies represent the frontier of synthetic chemistry and hold significant promise for the future, enabling the precise and sustainable synthesis of novel, highly functionalized this compound derivatives for next-generation materials.
Compound Names
| Compound Name |
| This compound |
| Pyrene |
| Dibenzo(a,h)pyrene (B125848) |
| Diazacoronene |
| Pyrenedione |
| 1-bromopyrene |
| Pyrene-1-carbaldehyde |
Research Findings on Reactivity and Functionalization
| Reaction Type | Core Scaffold | Key Findings & Conditions | Citations |
| Electrophilic Substitution | Pyrene | Preferential substitution at electron-rich 1, 3, 6, and 8-positions. | uky.eduworktribe.comrsc.org |
| Nucleophilic Substitution | Dichlorodiazaperylene | Effective substitution of chlorides with alcohols and thiols, activated by adjacent N atoms. | rsc.org |
| C-H Activation | Aza-PAHs / Pyrene | Transition metal-catalyzed (Rh, Pd) approaches, often requiring a directing group for site-selectivity. | mdpi.comnih.govresearchgate.nethbni.ac.in |
| Cross-Coupling | Dichlorodiazaperylene / Pyrene | Suzuki, Kumada, and Heck couplings are effective for arylation and alkylation using pre-functionalized (e.g., halogenated) substrates. | rsc.orguky.edu |
| Metalla-electrocatalysis | Aza-PAHs | Rhodium-electrocatalyzed domino annulations enable modular synthesis via multiple C-H functionalizations. | researchgate.netnih.gov |
| Photo-induced Reaction | Pyrenedione | Aza-Michael addition followed by visible-light-mediated C-H activation to form fluorescent derivatives. | rsc.org |
Electrochemical Functionalization
The electrochemical behavior of diazadibenzopyrene derivatives highlights their potential in materials science. Cyclic voltammetry studies on tetraphenoxy-substituted diazadibenzoperylenes have revealed their redox characteristics. Specifically, the oxidation of certain derivatives can lead to the formation of new materials directly on an electrode surface.
In a study by Würthner, Sautter, and Schilling, the electrochemical properties of a tetraphenoxy-substituted diazadibenzoperylene were investigated. nih.gov Cyclic voltammetry measurements showed that while the N,N'-dibutylated dication of the compound undergoes reversible oxidation and reduction, the parent compound behaves differently. nih.gov The oxidation of this parent diazadibenzoperylene was found to be an irreversible process, leading to the deposition of a conductive film on the electrode surface. nih.gov This process represents a form of electrochemical functionalization, specifically electropolymerization, where the individual molecules are linked to form a larger, conjugated material.
Table 1: Electrochemical Properties of a Tetraphenoxy-Substituted Diazadibenzoperylene Derivative nih.gov
| Compound | Process | Potential (V vs. Fc/Fc+) | Characteristics |
| Parent Diazadibenzoperylene | Oxidation | +0.5 to +1.5 | Irreversible, leads to film deposition |
| N,N'-dibutylated Dication | Oxidation | +1.18 | Reversible |
| N,N'-dibutylated Dication | Reduction | -1.31, -1.63 | Reversible |
This table summarizes the key electrochemical events observed for a specific tetraphenoxy-substituted diazadibenzoperylene and its dicationic form, illustrating the potential for electrochemical polymerization of the neutral species.
This reactivity is significant as it provides a direct method to create thin films of conductive organic materials, which are of interest for applications in electronics and sensor technology. The nitrogen atoms within the aromatic core are crucial in influencing the oxidation potential and the subsequent polymerization process.
Directed Borylation Strategies
Directed C-H borylation has emerged as a powerful tool for the precise functionalization of aromatic compounds. In the context of N-PAHs, the nitrogen atoms can serve as directing groups, guiding the borylation to specific positions. This strategy has been successfully applied to create novel BN-doped polycyclic aromatic hydrocarbons with tailored electronic and photophysical properties.
A recently developed methodology by the Ingleson group demonstrates the effective directed borylation of a diaza-pyrene framework. rsc.org They reported that using the highly electrophilic borylating agent, (C₆F₅)₂B(κ²-NTf₂), allows for the smooth diborylation of 4,8-diaryl-1,5-naphthyridines to form 6a,13a-diaza-7,14-dibora-dibenzo[a,h]pyrenes. rsc.org This transformation proceeds via a directed C-H activation, where the nitrogen atoms of the naphthyridine core guide the borylation to the adjacent aryl rings. rsc.org
The reaction is notable for its efficiency and applicability to substrates with a range of electronic properties, from electron-donating to electron-withdrawing substituents. rsc.org This method provides a significant advantage over previous attempts using other boron trihalides like BCl₃ or BBr₃, which often resulted in insoluble products. rsc.org The resulting BN-doped dibenzopyrene analogues are soluble and fully characterizable, opening the door to systematic studies of their properties.
Table 2: Examples of Directed Diborylation of 4,8-diaryl-1,5-naphthyridines rsc.org
| Substrate (Aryl Group) | Product | Yield (%) |
| Phenyl | 1-H | 75 |
| 3-Hexylphenyl | 1-Hex | 81 |
| 3-Fluorophenyl | 1-F | 80 |
| 3-Cyanophenyl | 1-CN | 67 |
| 4-Methoxyphenyl | 2-OMe | 79 |
This table showcases the versatility of the directed borylation reaction with (C₆F₅)₂B(κ²-NTf₂), yielding various substituted 6a,13a-diaza-7,14-dibora-dibenzo[a,h]pyrenes.
This synthetic strategy highlights how the inherent reactivity of the diaza-PAH scaffold can be harnessed to construct complex, heteroatom-doped aromatic systems. The introduction of boron atoms into the pyrene framework significantly alters the electronic structure, leading to materials with potential applications in organic electronics. nih.gov
Non-Covalent Functionalization Methods via π-π Stacking
Non-covalent interactions, particularly π-π stacking, are fundamental forces that govern the self-assembly and solid-state packing of aromatic molecules. rsc.orgnumberanalytics.com For 4,11-diazadibenzo[a,h]pyrene and its derivatives, these interactions are crucial in determining their material properties and their ability to form ordered structures. The extended π-system of the diazadibenzopyrene core makes it an ideal candidate for strong π-π stacking.
While specific studies detailing the non-covalent functionalization of 4,11-diazadibenzo[a,h]pyrene are not prevalent, the structural analysis of related compounds provides significant insight. X-ray crystal structure analysis of a N,N'-dibutylated diazadibenzoperylenium dication revealed a twisted π-conjugated backbone. nih.gov This twist, a form of atropisomerism, directly influences how the molecules pack in the solid state, affecting the overlap of their π-orbitals. Similarly, studies on other BN-fused polycyclic aromatic compounds have shown that they adopt conformations that result in tight, offset face-to-face stacking arrays. nih.gov
The principle of using pyrene and its derivatives for the non-covalent functionalization of other materials, such as carbon nanotubes and graphene, is well-established. nih.gov These interactions are driven by the strong affinity of the pyrene unit's flat, aromatic surface for the graphitic surface of the nanomaterials. It is highly probable that 4,11-diazadibenzo[a,h]pyrene exhibits similar or even modulated π-π stacking capabilities due to the presence of nitrogen atoms, which alters the electron distribution across the aromatic core. These nitrogen atoms can also participate in other non-covalent interactions, such as hydrogen bonding, which can further influence the supramolecular assembly. rsc.org
The ability to form well-defined stacks is critical for applications in organic electronics, where efficient charge transport between molecules is dependent on close and ordered packing. georgetown.edu The study of π-π stacking in diazadibenzopyrene systems is therefore essential for designing new functional materials based on these N-PAHs.
Supramolecular Assemblies and Host Guest Chemistry
Self-Assembly Principles of 4,11-Diazadibenzo(a,h)pyrene Derivatives
The self-assembly of this compound derivatives is primarily governed by a combination of intermolecular forces that dictate the formation of well-defined supramolecular structures. These principles are fundamental to harnessing these molecules for applications in materials science and nanotechnology.
π-Stacking Interactions and Columnar Mesophases
A key driving force in the self-assembly of these planar, aromatic molecules is π-stacking. The extensive π-conjugated system of the this compound core promotes strong face-to-face interactions between molecules, leading to the formation of one-dimensional columnar structures. researchgate.net These columns can further organize into liquid crystalline phases, known as columnar mesophases. nih.gov The introduction of flexible alkyl chains at the periphery of the aromatic core can enhance the stability and processability of these mesophases. nih.gov The efficiency of π-π stacking and the resulting columnar arrangement can be influenced by the symmetry of the molecular core. nih.gov
Derivatives of similar polycyclic aromatic hydrocarbons, such as pyrene (B120774), have been shown to self-organize into columnar and cubic mesophases. nih.gov The strength of the π-π interactions, and thus the stability of the columnar stacking, can be inferred from experimental data, with sharper signals in analytical techniques indicating more efficient and longer-range ordering. nih.gov
Chiral Self-Assembly and Stereochemical Control
The introduction of chirality into this compound derivatives adds a layer of complexity and control to their self-assembly. Chiral molecules can self-assemble into hierarchical structures with a specific handedness, such as helical or spiral arrangements. This process is driven by the transfer of chirality from the molecular level to the supramolecular scale.
Studies on analogous chiral polyaromatic molecules have demonstrated the formation of aperiodic chiral tilings and supramolecular spirals on surfaces. d-nb.info In such assemblies, a random distribution of mirror-isomers can be observed, often with a significant excess of one enantiomer. d-nb.info The self-assembly of chiral pyrene-appended dipeptides has been shown to form nanoscopic fibers through chiral self-organization. nih.gov The supramolecular chirality of these assemblies can even be influenced by the addition of achiral molecules. nih.gov Furthermore, the interfacial self-assembly of chiral pyrene and phenanthrene (B1679779) glutamides can result in the formation of superhelices with enhanced chiroptical properties. rsc.org
The design of macrocycles containing chiral dye units, such as perylene (B46583) diimides, highlights the importance of a preorganized chiral framework in directing π–π self-assembly and achieving strong circularly polarized luminescence (CPL). nih.gov
Host-Guest Complexation with Aromatic and Other Molecules
The electron-deficient cavity of this compound and its derivatives makes them suitable hosts for a variety of guest molecules, particularly electron-rich aromatic compounds. This host-guest chemistry is driven by non-covalent interactions and is crucial for applications in molecular recognition and sensing.
Interaction Mechanisms and Binding Affinities
The primary interaction mechanisms in the host-guest complexation involving this compound derivatives include π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The size and shape complementarity between the host's cavity and the guest molecule plays a significant role in the stability of the resulting complex. mdpi.com
The binding affinities, often expressed as association constants (Kₐ), quantify the strength of the host-guest interaction. These values can be determined experimentally using techniques like NMR titration and fluorescence spectroscopy. For instance, the complexation of pyrene with various hosts has been studied, revealing a range of binding affinities depending on the host structure. beilstein-journals.orgnih.gov The average association constants for the binding of organic molecules by hosts like cyclodextrins and synthetic cavitands are in the range of 10³⁵±²⁵ M⁻¹. nih.gov However, systems with strong interactions can exhibit significantly higher binding affinities. nih.gov
Table 1: Binding Affinities of Pyrene with Different Hosts
| Host | Guest | Binding Affinity (Kₐ, M⁻¹) | Solvent |
| Cryptand 2 | Pyrene | -22.64 kcal/mol (intermolecular interaction energy) | DMSO |
| Calix beilstein-journals.orgpyrene diether (2) | N-methylpyridinium | 71 ± 2.8 | CDCl₃–CD₃CN (9:1) |
| Calix beilstein-journals.orgarene tetraether (13) | N-methylpyridinium | 12.4 ± 0.2 | CDCl₃–CD₃CN (9:1) |
| Cucurbit nih.govuril (CB nih.gov) | Benzo(a)pyrene | 7281 ± 689 | Aqueous media |
Data compiled from multiple research sources. mdpi.combeilstein-journals.orgnih.gov
Influence of Solvent Environment on Complexation Dynamics
The solvent plays a critical role in host-guest complexation. The polarity and solvating power of the solvent can significantly influence the strength of the interactions between the host and guest. beilstein-journals.org For example, a polar solvent can compete with the guest for binding to the host, thereby weakening the host-guest interaction. beilstein-journals.org
In the case of pyrene complexation, the presence of organic solvents can have a dual effect: they can increase the solubility of the hydrophobic pyrene while also potentially quenching the interactions that lead to complex formation. mdpi.com The choice of solvent can therefore be used to tune the binding affinities and the dynamics of complexation. For instance, computational studies have shown that considering the solvent environment is crucial for obtaining realistic results for the complexation of guest molecules. beilstein-journals.org
Design of Supramolecular Architectures for Specific Recognition
The principles of self-assembly and host-guest chemistry can be leveraged to design sophisticated supramolecular architectures based on this compound for the specific recognition of target molecules. By strategically modifying the structure of the diazapyrene core with functional groups, it is possible to create hosts with tailored cavities that exhibit high selectivity for particular guests. rsc.org
This design process involves considering factors such as the size, shape, and electronic properties of both the host and the intended guest. For example, incorporating hydrogen-bonding moieties can enhance the binding of guests capable of forming hydrogen bonds. aalto.fi The use of metallamacromolecules as hosts has also been explored, where the metal centers can participate in coordination bonding with the guest, leading to stable host-guest complexes. orientjchem.org The design of such systems often involves a balance between the rigidity of the host framework and the flexibility required to accommodate the guest molecule.
Development of Sensors and Recognition Elements
The presence of nitrogen atoms in the this compound structure provides specific functionalities that can be exploited in the design of chemical sensors and molecular recognition systems. The lone pair of electrons on the nitrogen atoms can act as binding sites for analytes, particularly metal ions and acidic species.
Nitrogen-doped nanographenes, a class of materials to which this compound belongs, have been identified as promising candidates for fluorescence sensing. nih.gov The introduction of nitrogen atoms into a polycyclic aromatic hydrocarbon (PAH) core can create acid-sensitive optical responses and the ability to coordinate with metal ions. nih.gov For instance, a related compound, 6,14-diazadibenzo[hi,st]ovalene (N-DBOV), demonstrates strong luminescence that is dependent on pH and the presence of heavy metal ions, highlighting its potential in sensing applications. nih.gov The fluorescence of such N-PAHs can be quenched or enhanced upon binding with a target analyte, providing a detectable signal. This "turn-off" or "turn-on" fluorescence response is a common mechanism for pyrene-based sensors. d-nb.infomdpi.comrsc.org
In principle, the basicity of the nitrogen atoms in this compound allows it to act as a proton sponge or a Lewis base, enabling the recognition of acidic compounds or metal cations. The binding event would perturb the electronic structure of the diazapyrene, leading to a change in its photophysical properties, such as a shift in the absorption or emission spectra, which forms the basis of a sensing mechanism. While specific studies detailing the use of this compound as a sensor are not extensively documented in the provided search results, the principles of N-PAH chemistry strongly suggest its potential in this area. nih.govresearchgate.net
Table 1: Potential Sensing Applications for Aza-PAHs (Based on properties of related compounds)
| Analyte Class | Potential Sensing Mechanism | Reference Compound Example |
| Protons (pH) | Protonation of nitrogen atoms altering fluorescence. | 6,14-diazadibenzo[hi,st]ovalene |
| Metal Ions | Coordination with nitrogen lone pairs causing fluorescence quenching or enhancement. | Pyrene-based Schiff bases |
| Nitroaromatics | π-π stacking interactions leading to fluorescence quenching. | Porphyrin-pyrene dyads |
This table is illustrative of the potential of the aza-pyrene scaffold based on the behavior of analogous structures.
Formation of Ordered Supramolecular Frameworks
The rigid, planar structure of this compound, combined with its capacity for directional non-covalent interactions, makes it a candidate building block, or "ligand," for the construction of ordered supramolecular frameworks like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
The nitrogen atoms can serve as coordination sites for metal ions, enabling the self-assembly of metal-ligand networks. researchgate.net This is a fundamental principle in the construction of MOFs, where organic linkers connect metal nodes to form a porous, crystalline structure. nih.govrsc.org Pyrene-based ligands have been successfully used to synthesize MOFs with applications in gas adsorption and separation, luminescence, and catalysis. nih.govrsc.org The extensive π-surface of the pyrene core can promote strong π-π stacking interactions, which help to stabilize the framework and can serve as preferential binding sites for certain guest molecules. nih.gov
In the context of this compound, the specific geometry of the nitrogen atoms would dictate the coordination angle with metal centers, influencing the resulting topology of the framework. These frameworks could potentially exhibit high thermal stability and permanent porosity.
Furthermore, aza-PAHs are valuable components in the design of COFs. researchgate.net For example, pyrene-fused pyrazaacene COFs have been synthesized via catalyst-free cyclocondensation reactions, resulting in materials with long-range order and accessible surface areas. researchgate.net The incorporation of nitrogen atoms into the framework can significantly modify the electronic properties of the material. researchgate.net While direct synthesis of MOFs or COFs using this compound as the primary building block is not detailed in the available literature, the established chemistry of related pyrene and aza-PAH linkers provides a strong precedent for its potential utility in creating novel porous materials. nih.govresearchgate.netrsc.org
Table 2: Properties of Pyrene-Based Frameworks Relevant to this compound
| Framework Type | Key Component | Resulting Property | Potential Application | Reference Example |
| Metal-Organic Framework (MOF) | Pyrene-based ligand (e.g., TBAPy⁴⁻) | Permanent porosity, high surface area, water stability. | Gas adsorption (CO₂ capture), catalysis. | V-TBAPy, Zn₂(TBAPy) |
| Covalent Organic Framework (COF) | Pyrene dione (B5365651) building block | High crystallinity, tunable photophysical properties. | Organic electronics. | Aza-Ph-COF |
This table summarizes findings from related pyrene-based frameworks, suggesting potential characteristics for frameworks built with this compound.
Advanced Applications in Materials Science and Organic Electronics
Organic Electronic Devices
The modification of PAHs with nitrogen atoms is a key strategy for developing high-performance organic semiconductors. researchgate.net N-heteroacenes are sought after for their potential as stable electron-transporting (n-type) or ambipolar materials, which are crucial for the advancement of organic electronics. ntu.edu.sg
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
While specific studies detailing the use of 4,11-Diazadibenzo(a,h)pyrene as an electroluminescent material in OLEDs are not prominent in the existing literature, the broader class of N-heteroarenes has been successfully established as useful emitters and n-channel semiconductors in these devices. acs.org The incorporation of nitrogen can tune the emission color and improve the charge balance within the device, leading to higher efficiency and longer operational lifetimes. For instance, smaller azaacenes have shown particular promise as emitters in OLEDs. scispace.com Pyrene-based materials, in general, are widely investigated as blue emitters due to their high fluorescence quantum yields. researchgate.net
Organic Semiconductors for Transistors (OFETs, TFTs)
There is a lack of specific research on the application of This compound in organic field-effect transistors (OFETs) or thin-film transistors (TFTs). However, the development of N-heteroacenes is a major focus in the search for high-performance, air-stable n-type semiconductors, which are less common than their p-type counterparts. ntu.edu.sg The electronegative nitrogen atoms in the molecular structure can lead to deeper LUMO energy levels, which facilitates electron injection and transport. acs.org For example, symmetrical tetraazapentacenes have been identified as superb n-channel transistor materials with stable charge carriers. acs.org
Photovoltaic Cells and Charge Carrier Transport Materials
Detailed investigations into This compound for use in organic photovoltaic (OPV) cells are not available in the current body of scientific work. In a broader context, azaacenes and azaarenes are considered highly promising for OPV applications. acs.org Their low-lying LUMO levels make them excellent candidates for acceptor materials in bulk-heterojunction solar cells, where they can facilitate efficient charge separation at the donor-acceptor interface. acs.orgrsc.org Pyrene-benzothiadiazole copolymers, for instance, have been synthesized and assessed for their performance in bulk-heterojunction solar cells.
Functional Materials Development
The unique photophysical properties of PAHs and their nitrogen-containing analogues make them valuable platforms for creating novel functional materials.
Building Blocks for Nonlinear Optical (NLO) Materials
Specific data on the nonlinear optical (NLO) properties of This compound have not been reported. However, the development of organic molecules with strong NLO responses is a vibrant area of research, with applications in optical switching and data storage. scispace.com Aza-PAHs, such as aza-BODIPY derivatives, are actively investigated for their NLO properties, which arise from intramolecular charge transfer (ICT) phenomena. rsc.orgrsc.org The "push-pull" electronic structure, created by integrating electron-donating and electron-accepting groups within a conjugated system, can lead to large hyperpolarizability values, a key metric for NLO performance. rsc.org
Fluorescent Probes and Polarity Sensors in Research
There are no specific reports on the use of This compound as a fluorescent probe or polarity sensor. The pyrene (B120774) core, however, is one of the most widely used fluorophores for sensing applications. Its fluorescence emission is famously sensitive to the polarity of its local environment. A key feature is its ability to form excited-state dimers, known as excimers, which exhibit a characteristic, red-shifted emission compared to the monomer. The ratio of monomer to excimer emission intensity can be used to probe properties like micro-viscosity and proximity in biological systems. This inherent sensitivity makes pyrene and its derivatives powerful tools in chemical and biological research.
Catalysis and Sensing Platforms
The unique electronic and structural characteristics of this compound make it a promising candidate for applications in catalysis, primarily as a specialized ligand for transition metal complexes. The nitrogen atoms embedded in the polycyclic aromatic framework possess lone pairs of electrons, making them effective coordination sites for metal ions. nih.govsemanticscholar.org This allows the molecule to act as a bidentate or polydentate ligand, forming stable complexes with various transition metals such as palladium, copper, and rhodium. snnu.edu.cnbeilstein-journals.org
These metal complexes can function as homogeneous catalysts for a variety of organic transformations. The extensive π-system of the dibenzopyrene backbone can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. nih.gov The development of ligands is a cornerstone of modern catalysis, enabling reactions that would otherwise be inefficient or unselective. nih.govsnnu.edu.cn
Furthermore, this compound can serve as a structural building block for heterogeneous catalysts. Its rigid structure and coordination sites are ideal for constructing metal-organic frameworks (MOFs). semanticscholar.org In such frameworks, the diaza-dibenzopyrene units act as organic linkers connecting metal nodes, creating a porous, high-surface-area material. semanticscholar.orgrsc.org These MOFs can exhibit significant catalytic activity, with the pyrene units potentially enhancing electron transfer efficiency due to strong π-π interactions with reactant molecules. semanticscholar.org
| Application Area | Role of this compound | Key Features | Source |
| Homogeneous Catalysis | Bidentate N-heterocyclic ligand | Coordination with transition metals (e.g., Pd, Cu) to form active catalytic complexes. | nih.govsemanticscholar.orgbeilstein-journals.org |
| Heterogeneous Catalysis | Organic linker/building block | Formation of porous Metal-Organic Frameworks (MOFs) with high surface area. | semanticscholar.orgrsc.org |
| Organocatalysis | Catalytic skeleton | Potential use in frameworks for organocatalysts. | rsc.org |
In the realm of biosensors, this compound serves as a highly effective anchoring agent for the functionalization of graphene-based sensing platforms. nih.gov Graphene and its derivatives are widely used in biosensors due to their exceptional electronic properties, large surface-to-volume ratio, and low intrinsic electrical noise. nih.govmdpi.com However, pristine graphene lacks the specificity required to detect particular biomolecules. nih.gov
To impart this specificity, the graphene surface is functionalized with molecules that can selectively bind to a target analyte. Pyrene and its derivatives are ideal for this purpose due to their strong, non-covalent π-π stacking interactions with the graphene lattice, which ensures stable immobilization without damaging the graphene structure. nih.govresearchgate.net
In this context, this compound can be used to create a functionalized graphene field-effect transistor (G-FET) biosensor. The pyrene core of the molecule adheres strongly to the graphene channel. nih.gov The exposed nitrogen atoms within the aromatic system can then serve as sites for further chemical modification, allowing for the attachment of biorecognition elements like antibodies, enzymes, or DNA strands. Alternatively, the nitrogen sites themselves could directly interact with certain analytes, modulating the electronic properties of the G-FET and generating a detectable signal. This functionalization is critical for enhancing the sensitivity and selectivity of the biosensor, enabling the detection of specific proteins, pathogens, or other disease biomarkers. nih.govmdpi.com
| Component | Function | Mechanism/Principle | Source |
| Graphene | Transducer | Provides a highly sensitive electronic platform to detect binding events. | nih.govmdpi.com |
| This compound | Anchoring Molecule | Immobilizes functional groups on the graphene surface. | nih.govresearchgate.net |
| Interaction | π-π Stacking | Strong, non-covalent adhesion between the pyrene core and the graphene lattice. | nih.govresearchgate.net |
| Sensing Principle | Bio-recognition | The functionalized molecule specifically binds to the target analyte, inducing a change in the graphene's electrical properties. | nih.govsemanticscholar.org |
Future Research Directions and Outlook
Exploration of More Complex Diaza-Polycyclic Aromatic Systems
A primary frontier in the chemistry of diaza-PAHs is the synthesis and characterization of larger and more structurally intricate systems. The properties of PAHs are known to be highly dependent on their size, shape, and topology. rsc.orgtandfonline.com Future work will focus on extending the π-conjugated systems of molecules like 4,11-Diazadibenzo(a,h)pyrene to create novel architectures with tailored functionalities.
Key areas of exploration include:
π-Extended and Ribbon-Like Structures: Researchers are pursuing the synthesis of larger, ribbon-like diaza-PAHs, which can be considered well-defined fragments of nitrogen-doped graphene. researchgate.netresearchgate.net These extended systems are predicted to have smaller energy gaps and enhanced charge transport properties, making them highly relevant for next-generation electronics.
Curved and Bowl-Shaped Architectures: Moving beyond planar systems, the introduction of non-hexagonal rings or steric strain can induce curvature, leading to bowl-shaped or twisted diaza-PAHs. rsc.orgrsc.org These non-planar structures, such as azasumanenes and diaza-corannulenes, exhibit unique host-guest chemistry and can form complex supramolecular assemblies, for instance with fullerenes. rsc.org The development of diaza-PAH fragments of fullerenes, like a boat-shaped diaza beilstein-journals.orgfullerene fragment, highlights this trend. rsc.org
Helical and Chiral Systems: Incorporating nitrogen into helical PAH skeletons (azahelicenes) imparts chirality and results in materials with strong chiroptical responses, such as circularly polarized luminescence (CPL). acs.org The synthesis of diaza nih.govhelicenes has demonstrated how heteroatom placement can fine-tune these properties for applications in chiral optoelectronics and spintronics. acs.org
Development of Advanced Synthetic Strategies for Precise Architectures
Achieving the complex topologies described above requires a sophisticated synthetic toolkit. While classical methods are valuable, future progress will rely on the development of more efficient, selective, and versatile synthetic methodologies. nii.ac.jp
Promising strategies include:
Transition-Metal-Catalyzed C-H Arylation: Intramolecular direct C-H arylation is a powerful tool for creating new carbon-carbon bonds to stitch together large aromatic systems. cardiff.ac.uk This method avoids the need for pre-functionalized starting materials, offering a more atom-economical route to π-extended aza-PAHs. cardiff.ac.uk
Directed Electrophilic Cyclizations: A two-step sequence involving Pd-catalyzed cross-coupling to build a skeletal framework, followed by an acid-induced cyclization, provides a high-yield pathway to complex fused aromatic systems. nih.gov This approach offers precision in constructing specific ring fusions.
Multi-component Reactions: The Povarov reaction, a type of domino reaction, can be used to construct diazachrysene backbones, which can then be further extended through subsequent cyclizations to create large, condensed azaperylene motifs. cardiff.ac.uk
On-Surface Synthesis: For ultimate precision, the bottom-up synthesis of N-PAHs directly on a surface allows for the creation of atomically precise nitrogen-doped graphene nanoribbons, where the position of every nitrogen atom is controlled.
Tailored Materials Design for Emerging Optoelectronic Functions
The primary motivation for creating new diaza-PAHs is to harness their unique electronic properties for functional devices. rsc.orgnih.gov The position and number of nitrogen atoms dramatically alter the molecular orbital energies (HOMO/LUMO), absorption/emission spectra, and charge carrier mobilities. acs.orgresearchgate.net Future research will focus on the rational design of diaza-PAHs for specific, high-performance applications.
Key design targets include:
Narrowband Emitters for Displays: By designing rigid, fused diaza-PAH skeletons that exhibit a multiple resonance effect, it is possible to achieve deep-blue and green emissions with exceptionally narrow bandwidths (full-width at half-maximum < 20 nm). youtube.com This is critical for developing the next generation of ultra-high-definition displays.
High-Mobility n-Type Semiconductors: The electron-withdrawing nature of the nitrogen atoms typically lowers the LUMO energy level of the PAH, making diaza-PAHs excellent candidates for n-type (electron-transporting) materials in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net Functionalization with electron-withdrawing or -donating groups provides an additional layer of tuning. researchgate.net
Thermally Activated Delayed Fluorescence (TADF) Emitters: For highly efficient Organic Light-Emitting Diodes (OLEDs), materials that can harvest both singlet and triplet excitons are needed. Careful design of the diaza-PAH core to achieve a small energy gap between the lowest singlet and triplet excited states (ΔEST) can enable TADF, leading to theoretical 100% internal quantum efficiency.
The table below illustrates how functionalization can be used to tune the optical properties of a representative diaza-PAH core, 2,9-diazaperopyrene (DDP).
| Compound | Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| DDP-OTf | Electron-withdrawing (-OTf) | 455 | 473 |
| DDP-Aryl | Aryl (e.g., -Ph) | ~500-520 | ~520-550 |
| DDP-Piperidino | Electron-donating (-NC5H10) | 550 | 583 |
| This interactive table is based on data for functionalized 2,9-diazaperopyrenes, demonstrating the principle of optoelectronic tuning. researchgate.net |
Integration into Multi-Component Molecular and Device Systems
The future of diaza-PAH research extends beyond the individual molecule to its integration into larger, functional systems. The nitrogen atoms not only tune electronic properties but also provide specific sites for non-covalent interactions, such as hydrogen bonding and metal coordination, which can be exploited to build complex architectures.
Future directions include:
Supramolecular Assemblies: The defined geometry and potential for directed intermolecular interactions make diaza-PAHs ideal building blocks (tectons) for supramolecular chemistry. rsc.org This includes the formation of host-guest complexes with species like fullerenes, and the self-assembly of complex 2D and 3D networks. rsc.orgrsc.org
Metal-Organic Frameworks (MOFs): Diaza-PAHs can serve as organic ligands in MOFs. The nitrogen sites can coordinate to metal ions, creating porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The pyrene (B120774) core, for example, is a known building block for MOFs. acs.org
Hybrid Devices: Integrating diaza-PAHs as specific layers within multi-layered electronic devices is a key area of development. For instance, their hole-blocking capabilities have been demonstrated in OLEDs. cardiff.ac.uk Future work will explore their use as interlayers, sensitizers in solar cells, or active components in chemical sensors, where interaction with an analyte at the nitrogen sites can modulate the material's photophysical response.
Q & A
Basic: What are the recommended synthetic routes for 4,11-Diazadibenzo(a,h)pyrene?
A common method involves condensation reactions of heterocyclic precursors. For example, triazole derivatives can react with substituted benzaldehydes under acidic conditions. A protocol includes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Advanced optimization may involve adjusting molar ratios, reaction time, or catalyst selection to improve yield.
Advanced: How can researchers resolve discrepancies in spectral data during structural characterization?
Discrepancies in NMR or mass spectrometry (MS) data may arise from impurities or tautomeric forms. Methodological steps include:
- Purity verification : Use HPLC with UV/fluorescence detection to confirm compound homogeneity.
- Tautomer analysis : Employ variable-temperature NMR to observe dynamic equilibria.
- Cross-validation : Compare data with structurally analogous compounds (e.g., dibenzo(a,h)anthracene or dibenzo(a,i)pyrene) .
Basic: What analytical techniques are suitable for detecting this compound in environmental samples?
High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). For complex matrices, combine with solid-phase extraction (SPE) using C18 cartridges. Calibrate with certified reference materials like dibenzo(a,h)pyrene (CAS 189-64-0) .
Advanced: What molecular mechanisms underlie its carcinogenic potential?
This compound likely follows a PAH-mediated carcinogenesis pathway:
- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP1A1) convert it to diol epoxides, forming DNA adducts.
- Genotoxicity : Adducts induce mutations in oncogenes (e.g., KRAS) or tumor suppressors (e.g., TP53).
- Inflammatory response : AhR/NF-κB signaling exacerbates oxidative stress and cellular senescence .
Advanced: How can conflicting toxicity data across studies be systematically addressed?
- Dose-response analysis : Use in vitro models (e.g., MRC-5 lung cells) to establish linear vs. threshold effects.
- Confounding factors : Control for metabolic competency (e.g., S9 liver fractions) and cell-specific repair mechanisms.
- Meta-analysis : Apply statistical frameworks like ANOVA or regression to harmonize data from disparate sources .
Basic: What structural analogs of this compound are relevant for comparative studies?
Key analogs include:
- Dibenzo(a,h)anthracene (CAS 53-70-3): Similar fused-ring system but lacks nitrogen atoms.
- Dibenzo(a,i)pyrene (CAS 189-55-9): Differing ring connectivity but comparable environmental persistence .
Advanced: How can computational modeling predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
